![molecular formula C24H43NO10 B11826421 3-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11826421.png)
3-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 3-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-én-1-yl]oxycarbonylamino]éthoxy]éthoxy]éthoxy]éthoxy]éthoxy]éthoxy]propanoïque est un composé organique complexe avec une structure unique qui comprend plusieurs groupes éthoxy et une partie cyclooctène
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de l’acide 3-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-én-1-yl]oxycarbonylamino]éthoxy]éthoxy]éthoxy]éthoxy]éthoxy]éthoxy]propanoïque implique généralement plusieurs étapes, en commençant par des précurseurs plus simples. Les étapes clés incluent:
Formation de la partie cyclooctène : Ceci peut être réalisé par des réactions de cyclisation impliquant des matériaux de départ appropriés.
Attachement des groupes éthoxy : Ceci implique l’utilisation d’oxyde d’éthylène ou de réactifs similaires dans des conditions contrôlées pour introduire les groupes éthoxy séquentiellement.
Couplage avec l’acide propanoïque : La dernière étape implique le couplage de l’intermédiaire avec l’acide propanoïque en utilisant des agents de couplage comme la dicyclohexylcarbodiimide (DCC) ou la N,N’-diisopropylcarbodiimide (DIC).
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies synthétiques ci-dessus pour garantir un rendement élevé et une pureté élevée. Cela peut inclure l’utilisation de réacteurs automatisés, de systèmes à flux continu et de techniques de purification avancées comme la chromatographie et la cristallisation.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 3-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-én-1-yl]oxycarbonylamino]éthoxy]éthoxy]éthoxy]éthoxy]éthoxy]éthoxy]propanoïque peut subir diverses réactions chimiques, y compris:
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs comme l’hydrure d’aluminium et de lithium ou le borohydrure de sodium.
Substitution : Les groupes éthoxy peuvent être substitués par d’autres groupes fonctionnels en utilisant des réactifs et des conditions appropriés.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure d’aluminium et de lithium dans l’éther anhydre.
Substitution : Substitution nucléophile en utilisant des halogénoalcanes ou des chlorures d’acyle.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des alcanes.
Applications de la recherche scientifique
L’acide 3-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-én-1-yl]oxycarbonylamino]éthoxy]éthoxy]éthoxy]éthoxy]éthoxy]éthoxy]propanoïque a plusieurs applications de recherche scientifique:
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Médecine : Enquêté pour son utilisation potentielle dans le développement de nouveaux agents thérapeutiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Applications De Recherche Scientifique
3-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action de l’acide 3-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-én-1-yl]oxycarbonylamino]éthoxy]éthoxy]éthoxy]éthoxy]éthoxy]éthoxy]propanoïque implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des protéines, des enzymes ou des récepteurs, modulant leur activité. Les voies exactes impliquées dépendent de l’application spécifique et du système biologique étudié.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 2-[2-(tert-butoxycarbonylamino)éthoxy]éthoxyacétique : Structure similaire avec moins de groupes éthoxy.
Acide 3-[2-[2-(2-aminoéthoxy)éthoxy]éthoxy]propanoïque : Contient un groupe amino au lieu de la partie cyclooctène.
Unicité
L’acide 3-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-én-1-yl]oxycarbonylamino]éthoxy]éthoxy]éthoxy]éthoxy]éthoxy]éthoxy]propanoïque est unique en raison de sa combinaison d’une partie cyclooctène et de plusieurs groupes éthoxy, qui confèrent des propriétés chimiques et biologiques spécifiques non trouvées dans des composés similaires.
Propriétés
Formule moléculaire |
C24H43NO10 |
|---|---|
Poids moléculaire |
505.6 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C24H43NO10/c26-23(27)8-10-29-12-14-31-16-18-33-20-21-34-19-17-32-15-13-30-11-9-25-24(28)35-22-6-4-2-1-3-5-7-22/h1-2,22H,3-21H2,(H,25,28)(H,26,27)/b2-1- |
Clé InChI |
ACASMHHVQBAVOG-UPHRSURJSA-N |
SMILES isomérique |
C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)O |
SMILES canonique |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


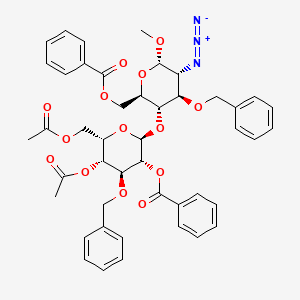
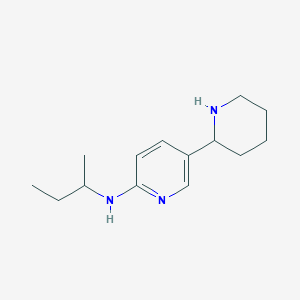
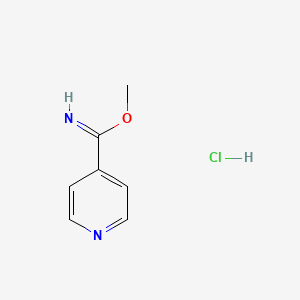
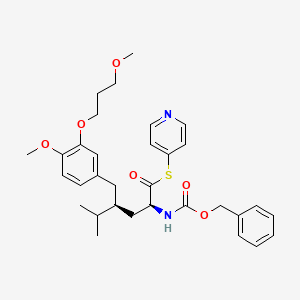
![5-Chloro-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11826370.png)


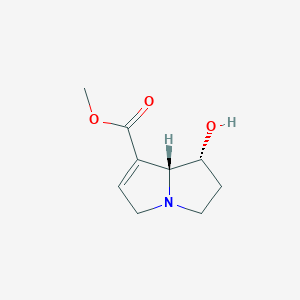
![(4aR,7R,9aS)-7-methyl-3,4,7,9a-tetrahydro-1H,5H-azirino[1,2-a]pyrano[4,3-b]pyridine](/img/structure/B11826396.png)
![1-{5-Bromo-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11826410.png)


![trans-4-[4-[4-(5-Fluoro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-3,6-dihydro-1(2H)-pyridinyl]cyclohexaneacetic acid](/img/structure/B11826428.png)
![1-[(1R,7R)-1-bromo-3-azabicyclo[5.1.0]octan-7-yl]methanamine](/img/structure/B11826435.png)
